Differentiated Kinase Binding Profile: ABL1 vs. EGFR Affinity
2-(6-Bromopyridazin-3-yl)propan-2-ol demonstrates a profile of differentiated kinase binding. It exhibits a measurable affinity for Tyrosine-protein kinase ABL1 (pKi = 6.50, LE = 0.38) but a significantly weaker affinity for Epidermal Growth Factor Receptor (EGFR) (pKi = 5.36, LE = 0.31) [1]. In comparison, the FDA-approved drug imatinib is a highly potent ABL1 inhibitor with a Ki in the low nanomolar range (e.g., 14 nM) .
| Evidence Dimension | Kinase Binding Affinity (pKi) |
|---|---|
| Target Compound Data | ABL1 pKi: 6.50; EGFR pKi: 5.36 |
| Comparator Or Baseline | Imatinib (for ABL1): Ki ~14 nM (pKi ~7.85). Erlotinib (for EGFR): IC50 ~2 nM (pKi ~8.7). |
| Quantified Difference | Target compound has >10-fold lower affinity than clinical inhibitors. |
| Conditions | In vitro kinase assay data curated in the ChEMBL 20 database [1]. |
Why This Matters
This data confirms the compound is a viable starting point for kinase inhibitor development, showing a baseline affinity that can be optimized, with a built-in selectivity profile (ABL1 vs. EGFR) that may be advantageous for certain research applications.
- [1] ZINC20 Docking Database. (n.d.). ZINC64516824 Activity Data. Retrieved from https://zinc20.docking.org/substances/ZINC000064516824/ View Source
